Santalin B

Description

Contextual Overview of Santalin (B1143339) B within the Pterocarpus santalinus Metabolome

Pterocarpus santalinus, commonly known as red sandalwood, is a tree species endemic to India, particularly the Eastern Ghats. jabonline.innih.gov The heartwood of P. santalinus is a rich source of various phytochemicals, including flavonoids, terpenoids, phenolic compounds, alkaloids, saponins, tannins, and glycosides. nih.govresearchgate.net Within this complex metabolome, santalins, including Santalin B, are recognized as major red pigments. researchgate.netmdpi.comnih.govtandfonline.com

The heartwood extract of P. santalinus is known for its use as a natural red dye in various industries, including textiles, food, and pharmaceuticals, a property largely attributed to the presence of santalins. researchgate.netmdpi.comjabonline.inresearchgate.netjabonline.in Beyond their coloring properties, the compounds within the P. santalinus metabolome, including this compound, have been the subject of research exploring potential biological activities such as antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.netresearchgate.netnih.govresearcher.liferesearchgate.net

Other notable compounds found in P. santalinus heartwood include santalin A, santalin Y, santarubins A and B, savinin, calocedrin, pterolinus K and L, and pterostilbenes. nih.govjabonline.innih.gov this compound shares the same core 9H-benzo[a]xanthenone structure with santalin A and the santarubins, but differs in its substitution pattern, including oxidation state and methylation. uni-muenchen.de

Historical Trajectories and Milestones in this compound Structural Elucidation Research

The investigation into the coloring matters of red sandalwood dates back to the early 19th century. Pelletier's studies in 1814 were among the pioneering efforts to understand the structural details of these colorants. uni-muenchen.de However, the complex mixtures of different oxidation states and methylation patterns presented significant challenges, and the structures of the main colorants remained unelucidated for over a century. uni-muenchen.de

In the 1970s, research into these natural products gained renewed prominence. Initial structural proposals for santalin A and B were made, which were later corrected by further studies. uni-muenchen.de A significant milestone was achieved by Arnone et al. in 1975, who analyzed santalins A and B and their degradation products using techniques like NMR, leading to the elucidation of their chemical structures as xanthen derivatives. researchgate.nettandfonline.comrsc.org This work unambiguously established the structures of santalin A (C₃₃H₂₆O₁₀) and this compound (C₃₄H₂₈O₁₀). tandfonline.com

More recent research has continued to refine isolation and characterization techniques for santalins. Studies have standardized the isolation of mixtures of santalins A and B using methods such as column chromatography, preparative TLC, and HPLC, followed by characterization using techniques like LC-MS, HR-MS, and ¹H NMR analysis. informaticsjournals.co.ininformaticsjournals.co.ini-scholar.in

Significance of this compound as a Natural Product Scaffold for Academic Inquiry

This compound, with its intricate benzoxanthenone core structure, serves as a valuable natural product scaffold for academic inquiry. uni-muenchen.de Natural products and their derivatives are crucial sources for the discovery of new chemical entities and have historically played a significant role in drug discovery. rsc.orgrsc.org The complex and often unique structures of natural products like this compound provide inspiration for synthetic chemists and offer starting points for the development of novel compounds with potential biological activities. rsc.orgrsc.org

Research on this compound and related santalins contributes to a deeper understanding of the phytochemistry of P. santalinus and the potential applications of its constituents. The structural relationship between santalins and other bioactive compounds, such as hematein, a natural dye with staining properties, also highlights the significance of studying these natural pigments. tandfonline.comnih.govtandfonline.com

Studies exploring the biological activities of P. santalinus extracts, which contain this compound, provide a basis for further investigation into the specific contributions of this compound to these observed effects. nih.govnih.gov While research on the isolated compound this compound is ongoing, its presence within a metabolome exhibiting diverse bioactivities underscores its importance as a subject of academic research aimed at identifying and characterizing potentially valuable compounds. nih.govnih.govresearchgate.net

The biomimetic synthesis of santalins A and B, as well as santarubins A and B, further demonstrates the academic interest in these compounds, with research exploring potential biosynthetic pathways and developing synthetic strategies for their production. uni-muenchen.dethieme-connect.com This synthetic work not only validates proposed structures but also provides access to these complex molecules for further research. uni-muenchen.dethieme-connect.com

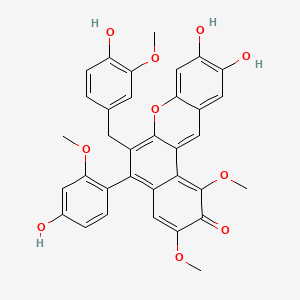

Structure

2D Structure

3D Structure

Properties

CAS No. |

51033-46-6 |

|---|---|

Molecular Formula |

C34H28O10 |

Molecular Weight |

596.6 g/mol |

IUPAC Name |

9,10-dihydroxy-5-(4-hydroxy-2-methoxyphenyl)-6-[(4-hydroxy-3-methoxyphenyl)methyl]-1,3-dimethoxybenzo[a]xanthen-2-one |

InChI |

InChI=1S/C34H28O10/c1-40-27-13-18(35)6-7-19(27)30-20-14-29(42-3)32(39)34(43-4)31(20)22-11-17-12-24(37)25(38)15-26(17)44-33(22)21(30)9-16-5-8-23(36)28(10-16)41-2/h5-8,10-15,35-38H,9H2,1-4H3 |

InChI Key |

WLDGLUYONPYMAV-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C(=C3C(=CC4=CC(=C(C=C4O3)O)O)C2=C(C1=O)OC)CC5=CC(=C(C=C5)O)OC)C6=C(C=C(C=C6)O)OC |

Canonical SMILES |

COC1=CC2=C(C(=C3C(=CC4=CC(=C(C=C4O3)O)O)C2=C(C1=O)OC)CC5=CC(=C(C=C5)O)OC)C6=C(C=C(C=C6)O)OC |

Other CAS No. |

51033-46-6 |

Synonyms |

Santalin B |

Origin of Product |

United States |

Advanced Isolation and Purity Assessment Methodologies for Santalin B

Chromatographic Separation Techniques for Santalin (B1143339) B Enrichment and Purification

Chromatographic methods are fundamental in separating Santalin B from crude extracts and other co-occurring compounds. Various techniques, ranging from classical column chromatography to more advanced high-performance methods, are employed.

High-Performance Liquid Chromatography (HPLC) Methodologies for this compound Isolation

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for both analytical and preparative separation of this compound. It allows for high resolution separation and purification, enabling the isolation of this compound from complex mixtures. Studies have standardized the isolation of a mixture of santalins A and B using a combination of column chromatography, preparative TLC, and HPLC. informaticsjournals.co.ininformaticsjournals.co.ini-scholar.in Preparative HPLC has been used to purify fractions obtained from previous chromatographic steps, yielding partially purified Santalin A (which often co-elutes with this compound) with reported purity levels. informaticsjournals.co.in For instance, a purified fraction showing a single major peak with a retention time of 17.117 min and 76% purity in preparative HPLC was found to contain both Santalin A and this compound upon LC-MS analysis. informaticsjournals.co.in

Preparative Thin-Layer Chromatography (TLC) in this compound Research

Preparative Thin-Layer Chromatography (TLC) serves as a valuable technique for the initial separation and enrichment of this compound from crude extracts or fractions obtained from column chromatography. informaticsjournals.co.ininformaticsjournals.co.ini-scholar.inuni-muenchen.de It is often used as a step prior to higher-resolution techniques like HPLC. Fractions showing specific colored bands, such as red bands corresponding to santalins, can be isolated from preparative TLC plates for further purification. informaticsjournals.co.ininformaticsjournals.co.in One study mentions using preparative TLC with a solvent system of CH2Cl2:MeOH (10:1) to afford santalin Y, a related compound, alongside other substances. uni-muenchen.de Another study utilized preparative TLC with ethyl acetate (B1210297) and hexane (B92381) as the solvent system for the purification of crude products. growingscience.com

Advanced Column Chromatography Protocols for this compound Fractionation

Column chromatography, particularly using silica (B1680970) gel as the stationary phase, is a common initial step in the isolation of santalins from Pterocarpus santalinus extracts. researchgate.netnih.gov Gradient elution with solvents of increasing polarity, such as hexane:EtOAC mixtures, is typically employed to fractionate the crude extract. researchgate.net While standard silica chromatography can sometimes yield poor results for this compound due to aggregation, techniques like Sephadex size-excluding chromatography have shown good results. uni-muenchen.de Sequential extraction with solvents of increasing polarity (e.g., hexane, petroleum ether, chloroform (B151607), dichloromethane, and methanol) followed by silica gel column chromatography with gradient elution has been reported for the isolation of santalins. informaticsjournals.co.in Another approach involved fractionating a methanol (B129727) crude extract using hexane, ethyl acetate, chloroform, and ethanol (B145695) based on polarity with silica gel column chromatography. nih.gov

Modern Extraction Techniques for this compound

Efficient extraction of this compound from the plant matrix is a critical initial step. Beyond traditional solvent extraction, modern techniques aim to improve yield, reduce extraction time, and minimize solvent consumption.

Microwave-Assisted Extraction (MAE) Parameters and Efficiency for this compound

Microwave-Assisted Extraction (MAE) has been explored as a modern technique for isolating santalin from red sandalwood. mdpi.comresearchgate.net This method utilizes microwave energy to heat the solvent and sample, increasing mass transfer and potentially improving extraction efficiency. ijera.com Studies have investigated MAE parameters such as extraction temperature, extraction time, and solid-to-liquid ratio to optimize the yield of natural dyes, including santalin. ijera.com Research indicates that MAE can offer better selectivity, less extractant use, and lower energy input compared to traditional methods. ijera.com Optimized conditions for dye extraction by different techniques, including MAE, have been studied using response surface methodology. ijera.com MAE has shown high natural dye yield percentages, with reported values around 50.0% for ethyl acetate and 50.2% for methanol as solvents under optimized conditions. ijera.com Microwave treatment for a short duration, such as 3 minutes, has been selected in some studies for the extraction of colorant from red sandalwood powder. mdpi.comresearchgate.net

Emerging Advanced Extraction Methodologies in this compound Research

Beyond MAE, other advanced extraction methodologies are being explored for natural products, which could potentially be applied to this compound. While the provided search results specifically mention microwave-assisted extraction in the context of santalin mdpi.comresearchgate.netijera.comdntb.gov.ua, the broader field of natural product extraction is seeing the rise of techniques like ultrasonic-assisted extraction (UAE). ijera.comdntb.gov.ua UAE utilizes ultrasonic waves to enhance the release of compounds from the plant matrix, potentially offering high extraction yields in shorter periods with lower solvent consumption compared to traditional methods. ijera.com Although the direct application of UAE specifically for this compound was not detailed in the search results, its emergence in the extraction of other compounds from Pterocarpus santalinus, such as pterostilbene (B91288) dntb.gov.ua, suggests its potential relevance for santalins as well. The use of techniques like gamma, plasma, and ultraviolet radiation for isolating colorants is also mentioned as modern approaches in the field. mdpi.comresearchgate.net

Compound Information

Spectroscopic and Spectrometric Characterization for this compound Purity and Identity Confirmation

Various spectroscopic and spectrometric methods are indispensable for confirming the identity and assessing the purity of this compound. These techniques provide detailed information about its molecular structure and composition.

High-Resolution Mass Spectrometry (HR-MS) and LC-MS/MS Fragmentation Pathway Analysis of this compound

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the characterization of natural dyes like this compound. LC-MS allows for the separation of components in a mixture before they are introduced into the mass spectrometer. informaticsjournals.co.ininformaticsjournals.co.innih.gov

High-Resolution Mass Spectrometry (HR-MS) provides accurate mass measurements, which are essential for determining the elemental composition of this compound. informaticsjournals.co.ininformaticsjournals.co.innih.gov Studies using LC-MS and HR-MS have identified this compound based on its molecular weight. For instance, in one study, this compound was identified with a molecular weight of 597 g/mol , corresponding to a mass-to-charge ratio ([M-H]⁻) of 595 in negative ion mode. informaticsjournals.co.inmdpi.com

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting fragment ions. nih.govresearchgate.net This fragmentation pattern is unique to a specific compound and can be used for definitive identification. nih.gov Analysis of this compound using HPLC-UV-Vis-ESI MS/MS in negative ion mode has revealed characteristic fragmentation pathways. mdpi.com Fragment ions observed in the MS/MS spectra of this compound include those corresponding to the loss of methyl groups (e.g., [M-H-CH₃]⁻ at m/z 580, [M-H-2CH₃]⁻ at m/z 565, and [M-H-3CH₃]⁻ at m/z 550) and the loss of water and methyl groups (e.g., an intense signal at m/z 547 corresponding to the loss of H₂O and two CH₃ moieties). mdpi.com High-resolution QToF MS data has contributed to establishing complex fragmentation pathways for various natural dyes, including santalins. nih.govresearchgate.netscilit.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Assignment (e.g., 1H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structural details of organic compounds like this compound. informaticsjournals.co.inuni-muenchen.deinformaticsjournals.co.in Specifically, ¹H NMR spectroscopy provides information about the hydrogen atoms within the molecule, including their chemical environment and connectivity. uni-muenchen.deias.ac.inrsc.orgresearchgate.net

While detailed ¹H NMR data specifically for isolated this compound was less prevalent in the immediate search results compared to Santalin A, ¹H NMR is routinely used for the characterization of santalins and related compounds. informaticsjournals.co.inuni-muenchen.deinformaticsjournals.co.inresearchgate.netjetir.org The chemical shifts, multiplicities, and coupling constants of the signals in the ¹H NMR spectrum provide critical information for assigning protons to specific positions within the this compound structure. Studies involving the characterization of santalins often report ¹H NMR data to confirm the identity and structural features of the isolated compounds. informaticsjournals.co.inuni-muenchen.deresearchgate.netjetir.org

NMR spectra are typically recorded in deuterated solvents, such as d₆-DMSO or CDCl₃, with chemical shifts expressed in parts per million (δ) relative to a standard reference like tetramethylsilane (B1202638) (TMS). uni-muenchen.de

Advanced Vibrational Spectroscopy Applications in this compound Research (e.g., Raman and FTIR)

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide complementary information about the functional groups and molecular vibrations within this compound. mdpi.comresearchgate.netqucosa.dersc.orgastrobiology.com These techniques can be used for identification, characterization, and potentially purity assessment.

FTIR spectroscopy measures the absorption or transmission of infrared light by a sample, revealing characteristic vibrational modes of functional groups like hydroxyl (O-H), carbonyl (C=O), and aromatic rings (C=C). jetir.orgmdpi.comqucosa.deresearchgate.net FTIR spectra of red sandalwood extract, which contains santalins, show characteristic peaks corresponding to various functional groups present in these compounds. mdpi.comresearchgate.net For example, intense broad absorbance around 3016 cm⁻¹ can be characteristic of C-H stretching vibrations. researchgate.net FTIR analysis has been used in the study of red sandalwood extracts and their applications, providing insights into the functional groups present. jetir.orgmdpi.com

Raman spectroscopy, another vibrational technique, measures the inelastic scattering of light, providing information about molecular vibrations. researchgate.netqucosa.dersc.orgastrobiology.com Raman spectroscopy has been applied to the in-situ identification of organic red colorants, including the chromophore santalin found in sandalwood. researchgate.netmorana-rtd.com Raman spectra can provide a unique fingerprint for this compound, allowing for its identification even in complex matrices. morana-rtd.com While specific detailed Raman spectral data for isolated this compound were not extensively detailed in the provided snippets, the application of Raman spectroscopy for the characterization of santalin in sandalwood has been reported. researchgate.netmorana-rtd.com

Both FTIR and Raman spectroscopy can be valuable for confirming the presence of this compound and assessing its purity by identifying characteristic peaks and the absence of signals from impurities. jetir.orgmdpi.comresearchgate.netqucosa.deresearchgate.netmorana-rtd.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 5490285 |

| Santalin (5,7-Dihydroxy-6-methoxy-1,2,3,4-tetrahydroanthracene-9,10-dione) | 246331 |

| Santalin A | 454834 |

| Santarubin A | 5490286 |

| Santarubin B | 5490287 |

| Deoxysantalin | 160333 |

| Pterostilbene | 445162 |

| Savinin | 10081 |

| Calocedrin | 183656 |

| Pterolinus K | 14210299 |

| Pterolinus L | 14210300 |

| Brazilein | 10725 |

| Brazilin | 74290 |

| Protosappanin B | 102994 |

| Protosappanin E | 102996 |

| Erythrolaccin | 160330 |

| Deoxyerythrolaccin | 160331 |

| Nordamnacanthal | 123053 |

| Lucidin | 10768 |

| Xanthopurpurin | 5281894 |

| Hematein | 10138 |

Data Tables

While detailed quantitative data tables for the purity of this compound from specific isolation experiments were not consistently available across the search results, the following table summarizes molecular information and observed mass spectrometry data points for this compound based on the provided snippets:

| Property | Value | Source |

| Molecular Formula | C₃₄H₂₈O₁₀ | nih.gov |

| Molecular Weight | 596.6 g/mol | nih.gov |

| Exact Mass | 596.16824709 Da | nih.gov |

| Observed [M-H]⁻ (LC-MS) | 595 | mdpi.com |

| Observed [M-H]⁻ (LC-MS) | 597.1758 | informaticsjournals.co.in |

| Characteristic MS/MS Ions | [M-H-CH₃]⁻ (m/z 580), [M-H-2CH₃]⁻ (m/z 565), [M-H-3CH₃]⁻ (m/z 550), [M-H-2CH₃-H₂O]⁻ (m/z 547) | mdpi.com |

Note: Molecular weight values may vary slightly depending on the calculation method and source.

Elucidation of Santalin B Biosynthetic Pathways and Strategic Total Synthesis

Proposed Biosynthetic Mechanisms of Santalin (B1143339) B

The biosynthesis of santalins A and B is hypothesized to involve the coupling of specific precursor molecules. agriculturejournals.czresearchgate.netthieme-connect.com

A key hypothesis regarding the initial phase of santalins A and B biosynthesis proposes a reaction between isoflavilium salts, acting as potential electrophiles, and an open-chain C15 unit, serving as a nucleophile. agriculturejournals.czresearchgate.net This initial coupling between the isoflavilium ion and the C15 unit is thought to generate a carbonium ion. agriculturejournals.czresearchgate.net This intermediate carbonium ion at a specific position (C-4') could then undergo intramolecular cyclization, followed by aromatization, ultimately leading to the formation of santalin A. agriculturejournals.cz Santalin B is then suggested to be formed by methylation of the C-13' hydroxyl group of santalin A. agriculturejournals.cz

Research suggests that chalcones and isoflavonoids play a role as putative precursors in the biosynthesis of santalin pigments. researchgate.net Isoflavonoids, in general, are synthesized in plants from chalcone (B49325) precursors through a biomimetic sequence involving oxidative rearrangement. rsc.orgrsc.org Examining proposed synthetic schemes and the presence of chalcones and isoflavonoids in the plant Pterocarpus santalinus supports their involvement in the biogenesis of these pigments. researchgate.net

While specific enzymes involved in the biosynthesis of this compound are not extensively detailed in the provided search results, the biosynthesis of many complex natural products, particularly in higher plants, is typically facilitated by enzymatic catalysis. uni-muenchen.deengineering.org.cn For instance, the biosynthesis of other plant pigments like xanthones involves enzymes such as benzophenone (B1666685) synthase and xanthone (B1684191) synthases. agriculturejournals.cz Flavonoid biosynthesis also involves enzymes like chalcone-flavanone isomerase. agriculturejournals.cz The proposed methylation step converting santalin A to this compound would also likely be enzyme-catalyzed. agriculturejournals.cz Biomimetic synthesis approaches often aim to mimic these natural pathways, sometimes exploring whether the assembly can occur without the necessity of enzymatic catalysis, thus testing the limits of such strategies. uni-muenchen.de

Role of Chalcones and Isoflavonoids as Putative Precursors in this compound Biosynthesis

Biomimetic and Total Synthesis Approaches to this compound and Analogues

Biomimetic synthesis, which imitates proposed or known biosynthetic pathways, has been a successful strategy for the synthesis of complex natural products like this compound. uni-muenchen.deengineering.org.cnthieme-connect.comresearchgate.netthieme-connect.comnih.gov

Biomimetic synthesis strategies for santalins A and B have been developed, demonstrating that these complex natural products can be assembled following proposed biosynthetic lines. uni-muenchen.dethieme-connect.comthieme-connect.comnih.gov One successful biomimetic approach involves the reaction of a benzylstyrene with an isoflavylium salt. thieme-connect.com This reaction is suggested to proceed through the deprotonation of the benzylstyrene, forming a phenolate (B1203915), which then reacts with the isoflavylium species. thieme-connect.com Subsequent cyclization and oxidation steps lead to the formation of the santalin core. thieme-connect.com This elegant approach highlights how considering biosynthetic hypotheses can lead to concise synthetic routes for complex molecules. thieme-connect.com

Mechanistic investigations are crucial for understanding and optimizing synthetic routes. In the context of santalin synthesis and that of related compounds like santalin Y, cycloaddition reactions have been explored as key steps. uni-muenchen.deresearchgate.netblogspot.comnih.govnih.gov For example, a formal [4+2] cycloaddition and oxidation cascade has been assumed to contribute to the formation of benzoxanthenone natural products like santalin A/B and santarubin A/B in some biomimetic strategies. uni-muenchen.de For santalin Y, a related pigment, a key step in its biomimetic total synthesis is proposed to be a [3+2] cycloaddition between a benzylstyrene and a "vinylogous oxidopyrylium", followed by an intramolecular Friedel-Crafts reaction. researchgate.netblogspot.comnih.gov Mechanistic studies, sometimes involving computational methods, are employed to investigate the nature of these cycloaddition reactions, such as determining whether they proceed via concerted or stepwise mechanisms and understanding the factors influencing diastereoselectivity. blogspot.com

Table 1: Proposed Biosynthetic Coupling in Santalin Biogenesis

| Proposed Electrophile | Proposed Nucleophile | Initial Coupling Product Hypothesis | Subsequent Key Step Hypothesis | Final Product Hypothesis |

| Isoflavilium Salt | Open-chain C15 unit | Carbonium ion at C-4' | Intramolecular cyclization, aromatization | Santalin A |

| Methylation of C-13' OH | This compound |

Table 2: Key Components in a Biomimetic Synthesis Approach

| Component Type | Role in Synthesis | Example (from search results) |

| Benzylstyrene | Reactant, provides part of the carbon skeleton | Benzylstyrene A thieme-connect.com |

| Isoflavylium Salt | Reactant, provides part of the carbon skeleton | Isoflavylium D thieme-connect.com |

| Base | Facilitates deprotonation | Base B thieme-connect.com |

Synthesis of Structurally Related Santalins (e.g., Santalin A, Santalin Y) and Santarubins

The synthesis of structurally related santalins, such as Santalin A and Santalin Y, and the Santarubins (Santarubin A and Santarubin B), provides valuable insights into the chemical accessibility and structural complexity of the santalin family of natural products. These compounds, along with this compound, are major colorants found in red sandalwood (Pterocarpus santalinus) uni-muenchen.dersc.orgthieme-connect.com. While Santalin A, this compound, Santarubin A, and Santarubin B share a common 9H-benzo[a]xanthen-9-one core, Santalin Y possesses a distinct oxafenestrane framework rsc.orgthieme-connect.comuni-muenchen.de. The structural variations among these compounds lie in their hydroxylation, methylation, oxidation, and substitution patterns rsc.org.

Early structural elucidation of Santalins A and B and Santarubins A and B was achieved in 1975 uni-muenchen.dersc.org. More recently, synthetic efforts have focused on biomimetic approaches, drawing inspiration from proposed biosynthetic pathways uni-muenchen.dethieme-connect.comthieme-connect.com.

Synthesis of Santalins A and B and Santarubins A and B

The first total syntheses of Santalins A and B and Santarubins A and B were reported using a biomimetic strategy based on a hypothesized biogenesis thieme-connect.comthieme-connect.com. This approach involved the reaction of a benzylstyrene intermediate with an isoflavylium salt precursor thieme-connect.com.

A key step in the synthesis of Santalins A and B involved heating a benzylstyrene (Compound A in the depicted scheme from the source) in the presence of a pyrilium salt precursor (Compound B) thieme-connect.com. This reaction is suggested to proceed via deprotonation of the benzylstyrene, yielding a benzylstyrene phenolate and an isoflavylium species thieme-connect.com. These intermediates then react to form a subsequent compound, which undergoes Friedel-Crafts cyclization and aerobic oxidation to yield the natural product thieme-connect.com.

The synthesis of Santarubins A and B followed a similar strategy, differing primarily in the oxygenation pattern of the benzylstyrene precursor thieme-connect.com. For Santalin A, the yield reported for this biomimetic coupling and subsequent steps was 67%, while this compound was obtained in 62% yield using a similar method thieme-connect.com.

An alternative approach to the synthesis of this compound involved the reaction of an anhydrobase derived from a pyrilium salt with a specific benzylstyrene derivative scielo.br. Deprotonation of the isoflavylium salt to the anhydrobase was achieved with 2,6-bis-tert-butylpyridine, and subsequent reaction with the benzylstyrene under aerobic conditions furnished this compound in 62% yield scielo.br.

Synthesis of Santalin Y

Santalin Y, with its unique nih.govnih.govnih.govnih.gov-oxafenestrane framework, presents a different synthetic challenge compared to the benzoxanthenone-based santalins and santarubins thieme-connect.comuni-muenchen.de. A biomimetic total synthesis of racemic Santalin Y has been achieved thieme-connect.comuni-muenchen.denih.govblogspot.com. This synthesis relies on a key cascade reaction involving a (3+2) cycloaddition of a benzylstyrene to a "vinylogous oxidopyrylium" thieme-connect.comnih.govblogspot.com. This cycloaddition is followed by an intramolecular Friedel-Crafts reaction, which constructs the characteristic oxafenestrane core and sets multiple stereocenters in a single operation thieme-connect.comnih.govblogspot.com.

In one reported synthesis of Santalin Y, a substituted styrene (B11656) was prepared and then exposed to a chromenone in the presence of triethylamine (B128534) thieme-connect.com. This process led to the formation of an oxidopyrylium intermediate and a subsequent (2+3) cycloaddition thieme-connect.com. The resulting intermediate then underwent in situ Friedel-Crafts alkylation, yielding Santalin Y in 67% isolated yield thieme-connect.com. Calculations suggest this cycloaddition step proceeds in a concerted but asynchronous manner thieme-connect.com.

The biomimetic strategies employed for the synthesis of Santalin Y highlight the potential for complex natural products to be assembled through cascade reactions without direct enzymatic catalysis, mirroring proposed biosynthetic pathways uni-muenchen.deuni-muenchen.de.

Data Table: Reported Yields in Biomimetic Syntheses

| Compound | Reaction Type | Key Intermediates Involved | Reported Yield | Reference |

| Santalin A | Biomimetic Coupling, Oxidation | Benzylstyrene, Isoflavylium Salt | 67% | thieme-connect.com |

| This compound | Biomimetic Coupling, Oxidation | Benzylstyrene, Isoflavylium Salt | 62% | thieme-connect.com |

| This compound | Anhydrobase reaction, Oxidation | Anhydrobase, Benzylstyrene | 62% | scielo.br |

| Santarubin A | Biomimetic Coupling, Oxidation | Benzylstyrene (specific oxygenation), Isoflavylium Salt | Not explicitly shown, similar to Santalin A/B | thieme-connect.com |

| Santarubin B | Biomimetic Coupling, Oxidation | Benzylstyrene (specific oxygenation), Isoflavylium Salt | Not explicitly shown, similar to Santalin A/B | thieme-connect.com |

| Santalin Y | (3+2) Cycloaddition, Friedel-Crafts | Benzylstyrene, Vinylogous Oxidopyrylium | 67% | thieme-connect.com |

Molecular and Cellular Mechanistic Investigations of Santalin B S Biological Activities

Research on Antioxidant Mechanisms of Santalin (B1143339) B

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in numerous diseases. Santalin B and P. santalinus extracts have been investigated for their ability to counteract oxidative damage through various antioxidant mechanisms.

Free Radical Scavenging Activity (e.g., DPPH Assay) of this compound

Free radical scavenging is a primary mechanism by which antioxidants neutralize harmful free radicals. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is a common in vitro method used to assess this activity. Studies have shown that extracts of P. santalinus exhibit significant free radical scavenging activity in DPPH assays.

Research on partially purified santalins, including this compound, demonstrated dose-dependent free radical scavenging ability in the DPPH assay. One study reported that a mixture of partially purified santalins showed higher DPPH radical scavenging activity compared to the crude methanolic heartwood extract. The IC50 value for the partially purified santalin mixture was reported as 5.49806 μg AAE/mL, while the crude extract had an IC50 of 7.78 μg AAE/mL. Ascorbic acid, used as a standard, showed an IC50 of 4.36 μg AAE/mL.

| Sample | IC50 (μg AAE/mL) |

| Partially Purified Santalin Mixture | 5.49806 |

| Crude Methanolic Heartwood Extract | 7.78 |

| Ascorbic Acid (Standard) | 4.36 |

Data derived from a study on the antioxidant activity of partially purified santalin A from Pterocarpus santalinus heartwood.

Another study evaluating the methanol (B129727) extracts of leaf, bark, and wood of P. santalinus also showed significant DPPH radical inhibition, with the wood extract exhibiting higher scavenging activity than the leaf and bark extracts at a concentration of 10 mg/ml.

Total Antioxidant Capacity Assessments of this compound

Total antioxidant capacity (TAC) provides a comprehensive measure of a substance's ability to scavenge various free radicals and reduce oxidative stress. Assessments of TAC for P. santalinus extracts containing santalins have been conducted using methods such as the phosphomolybdenum assay.

A study investigating partially purified santalin A (which would be present in a santalin A and B mixture) and crude methanolic extract of P. santalinus heartwood reported their total antioxidant capacity. The partially purified santalin A demonstrated a total antioxidant capacity of 285.55 ± 6.89 mg AEE/gDW, while the crude methanolic extract showed a capacity of 231.15 ± 11.32 mg AEE/gDW. These results suggest that the purification process concentrates the antioxidant compounds, including santalins.

| Sample | Total Antioxidant Capacity (mg AEE/gDW) |

| Partially Purified Santalin A | 285.55 ± 6.89 |

| Crude Methanolic Heartwood Extract | 231.15 ± 11.32 |

Data derived from a study on the antioxidant activity of partially purified santalin A from Pterocarpus santalinus heartwood.

Biochemical Pathways Modulated by this compound in Oxidative Stress Models

Beyond direct radical scavenging, this compound and P. santalinus extracts may exert antioxidant effects by modulating key biochemical pathways involved in the cellular response to oxidative stress. While specific studies focusing solely on this compound's modulation of these pathways are limited, research on P. santalinus extracts provides insights.

Studies on P. santalinus extracts have indicated their potential to enhance the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), and glutathione S-transferase (GST) in the liver and kidney in animal models of oxidative damage. For instance, a study on the methanolic extract of P. santalinus heartwood in alcohol-induced liver oxidative damage in rats showed that the extract significantly enhanced the activities of these enzymes. This suggests that compounds within the extract, potentially including this compound, may upregulate or protect these crucial antioxidant defense systems.

Furthermore, P. santalinus extracts have been shown to reduce lipid peroxidation, a marker of oxidative damage to cell membranes. This effect was observed in studies involving alloxan-induced diabetic rats and coragen-induced toxicity in rats, where extract administration attenuated the increase in malondialdehyde (MDA) levels, a common indicator of lipid peroxidation.

Molecular Mechanisms of Anti-inflammatory Action of this compound

Inflammation is a complex biological response involving various cellular and molecular events. This compound and extracts from P. santalinus have demonstrated anti-inflammatory properties, with research focusing on their effects on pro-inflammatory mediators and signaling pathways.

Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α) by this compound in Cellular Models (e.g., RAW264.7 cells)

Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), play crucial roles in initiating and perpetuating inflammatory responses. Studies using cellular models, particularly LPS-stimulated RAW264.7 macrophage cells, are commonly employed to evaluate the inhibitory effects of compounds on the production of these cytokines.

While direct studies on the effect of isolated this compound on TNF-α production in RAW264.7 cells are less documented compared to other P. santalinus constituents like savinin, research on P. santalinus extracts containing santalins has shown inhibitory effects on pro-inflammatory cytokine production. For example, a bioactive fraction of P. santalinus was shown to significantly reduce TNF-α and IL-6 levels in LPS-induced 3T3-L1 cells, a model for adipogenesis-induced inflammation. This fraction was reported to contain several compounds, including santalin, savinin, and pterolinus.

Savinin, another lignan (B3055560) found in P. santalinus heartwood alongside santalins, has been specifically shown to inhibit TNF-α production in LPS-stimulated RAW264.7 cells with an IC50 value of 31.9 μM. Although the direct IC50 for this compound on TNF-α production in RAW264.7 cells is not explicitly available in the provided search results, the presence of santalin in bioactive fractions that inhibit TNF-α suggests its potential contribution to this effect.

Cellular Signaling Pathway Modulation Implicated in this compound's Anti-inflammatory Effects

The anti-inflammatory effects of compounds often involve the modulation of intracellular signaling pathways that regulate the expression of inflammatory mediators. Key pathways involved in inflammation include the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) pathways.

Research on P. santalinus extracts has indicated their influence on signaling pathways related to inflammation. For instance, studies have suggested that P. santalinus extracts may regulate inflammation through pathways such as the TNF signaling pathway. While the direct impact of this compound on specific signaling molecules within these pathways (like IKK, NF-κB translocation, or MAPK phosphorylation) requires further dedicated investigation, the observed inhibition of pro-inflammatory cytokines in cellular models suggests an upstream or downstream modulation of these inflammatory cascades.

The potential modulation of pathways like NF-κB is relevant, as NF-κB is a critical transcription factor that controls the expression of numerous genes involved in inflammation, including TNF-α and IL-6. Inhibition of NF-κB activation or its downstream signaling could explain the observed reduction in cytokine production.

Furthermore, studies on P. santalinus have explored the modulation of pathways related to adipogenesis-induced inflammation, such as PPAR-γ and SREBP-1c, in addition to TNF-α and IL-6. This suggests a broader influence of the plant's constituents, potentially including sant

In Vitro Cytotoxicity Assays and Cell Line Specificity Research on this compound

Enzyme Inhibitory Mechanisms of this compound

This compound, among other compounds from Pterocarpus santalinus, has been identified as having enzyme inhibitory properties. nih.gov

Tyrosinase Inhibition by this compound and its Mechanistic Implications

Santalin has been reported to inhibit tyrosinase activity in a dose-dependent manner. researchgate.netnih.gov Tyrosinase is a key enzyme in the melanogenesis pathway, responsible for the production of melanin (B1238610). researchgate.netresearchgate.netmdpi.com Excessive melanin production can lead to hyperpigmentation disorders. researchgate.netnih.gov

Inhibitory kinetic studies have indicated a mixed type of inhibition with a reversible mechanism for santalin's effect on tyrosinase. researchgate.netnih.gov Mechanistic studies suggest that santalin interacts with the fluorophore amino acid residue of tyrosinase, leading to alterations in the enzyme's secondary helical structure. researchgate.netnih.gov Molecular docking studies further support that santalin interacts with the catalytic core of tyrosinase through strong hydrogen and hydrophobic bonding. researchgate.netnih.gov

In vitro studies using B16F0 melanoma cells demonstrated that santalin inhibits melanogenesis by downregulating the expression of key proteins involved in melanin synthesis, including tyrosinase, TRP-1, and TRP-2, as well as MITF (microphthalmia-associated transcription factor). researchgate.netnih.govresearchgate.net This inhibition of melanogenesis occurred without observed cytotoxic effects on the melanoma cells. researchgate.netnih.gov

Data on Santalin's Tyrosinase Inhibition:

| Study Type | Mechanism of Inhibition | Cellular Model | Key Findings | Citation |

| Inhibitory Kinetics | Mixed-type, Reversible | N/A | Dose-dependent inhibition of tyrosinase activity. | researchgate.netnih.gov |

| Mechanistic Study | Interaction with enzyme | N/A | Alters secondary helical structure of tyrosinase. | researchgate.netnih.gov |

| Molecular Docking | Binding to catalytic core | N/A | Strong hydrogen and hydrophobic bonding with tyrosinase. | researchgate.netnih.gov |

| In vitro Study | Downregulation of proteins | B16F0 melanoma cells | Inhibits melanogenesis by downregulating tyrosinase, TRP-1, TRP-2, and MITF. | researchgate.netnih.govresearchgate.net |

Gene Expression Modulation by this compound

Studies on bioactive fractions of Pterocarpus santalinus, which contain this compound, have demonstrated the compound's ability to modulate gene expression. nih.govresearchgate.net

A chloroform (B151607) bioactive fraction of P. santalinus (CFP) significantly modulated the mRNA expression of several genes in 3T3-L1 cells. nih.govresearchgate.net Specifically, it led to the downregulation of mRNA expression for peroxisome proliferator-activated receptor-γ (PPAR-γ), sterol regulatory element-binding protein-1c (SREBP-1c), leptin, TNF-α, and IL-6. nih.govresearchgate.net Conversely, it caused an upregulation of adiponectin and uncoupling protein-1 (UCP-1) mRNA expression. nih.govresearchgate.net These changes in mRNA expression were also observed at the protein level. researchgate.net

The modulation of these genes suggests potential roles for this compound, as a component of this fraction, in processes such as adipogenesis and inflammation. nih.govresearchgate.net

Data on Gene Expression Modulation by a P. santalinus Fraction Containing this compound:

| Gene | Effect on mRNA Expression | Effect on Protein Expression | Cellular Model | Citation |

| PPAR-γ | Downregulation | Downregulation | 3T3-L1 cells | nih.govresearchgate.net |

| SREBP-1c | Downregulation | Downregulation | 3T3-L1 cells | nih.govresearchgate.net |

| Leptin | Downregulation | Downregulation | 3T3-L1 cells | nih.govresearchgate.net |

| TNF-α | Downregulation | Downregulation | 3T3-L1 cells | nih.govresearchgate.net |

| IL-6 | Downregulation | Downregulation | 3T3-L1 cells | nih.govresearchgate.net |

| Adiponectin | Upregulation | Upregulation | 3T3-L1 cells | nih.govresearchgate.net |

| UCP-1 | Upregulation | Upregulation | 3T3-L1 cells | nih.govresearchgate.net |

Structure Activity Relationship Sar Studies and Rational Design of Santalin B Analogues

Systematic Modification of Santalin (B1143339) B Structure and Resultant Bioactivity Shifts

Systematic modification of natural product structures like Santalin B is a common strategy to explore their SAR. While specific detailed studies solely on this compound modifications and their direct bioactivity shifts are not extensively detailed in the provided search results, related research on similar compound classes and general SAR principles can provide context.

Studies on other natural products and their analogues highlight how even subtle structural changes can lead to significant shifts in biological activity. For instance, research on pterocarpan (B192222) compounds, also found in Pterocarpus santalinus, demonstrated that the substitution pattern significantly impacts anti-SARS-CoV-2 activity. A methoxy (B1213986) group at position C-3 increased bioactivity compared to a hydroxyl group, while any substitution at position C-8 led to a complete loss of activity in that specific assay. frontiersin.orgnih.gov This exemplifies how the position and nature of functional groups on a core scaffold are critical determinants of biological effect.

Another study on tyrosinase inhibitors, a target potentially relevant to Santalin's reported depigmentation activity, indicated that smaller and less branched molecules exhibited higher affinity to the enzyme. researchgate.net While this study focused on thiosemicarbazones, the principle of molecular size and branching influencing enzyme interaction is a general consideration in SAR.

Although direct data on specific structural modifications of this compound and corresponding quantitative bioactivity shifts were not found, the principles observed in related studies suggest that alterations to the hydroxyl and methoxy group positions, the xanthenone core, or the attached phenyl rings in this compound would likely result in observable changes in its biological activities.

Identification of Pharmacophoric Elements within the this compound Framework for Targeted Biological Activities

Identifying pharmacophoric elements involves pinpointing the essential structural features of a molecule that are responsible for its biological activity. For this compound, this would entail determining which parts of the molecule interact with specific biological targets, such as enzymes or receptors.

Given the complex polyphenolic nature of this compound, hydroxyl and methoxy groups are likely candidates for involvement in interactions through hydrogen bonding and hydrophobic effects. nih.gov The planar, aromatic ring systems within the benzoxanthenone core could also play a role in pi-pi interactions with target molecules. nih.gov

Studies on the interaction of "santalin" (which can refer to a mixture or related compounds) with tyrosinase suggested interaction with fluorophore amino acid residues, altering the enzyme's secondary helical structure. researchgate.net Molecular docking studies indicated strong hydrogen and hydrophobic bonding interactions with the catalytic core of tyrosinase. researchgate.net While this research may not be exclusively focused on this compound, it suggests that functional groups capable of hydrogen bonding and hydrophobic interactions within the santalin framework are important for its inhibitory activity against tyrosinase.

Further detailed SAR studies involving targeted modifications and binding assays would be necessary to precisely delineate the pharmacophoric elements of this compound for specific biological activities.

Design and Synthesis of Novel this compound Derivatives for Enhanced Mechanistic Efficacy

The rational design of novel this compound derivatives is guided by the information gleaned from SAR studies and the identification of pharmacophoric elements. The goal is to synthesize analogues that retain or enhance the desired biological activity while potentially improving other properties such as solubility, stability, or target selectivity.

Biomimetic synthesis approaches have been explored for the synthesis of santalins, including this compound, and related compounds like santarubins. acs.orguni-muenchen.deresearchgate.net These approaches aim to mimic natural biosynthetic pathways, which can provide strategies for constructing the complex core structure of this compound. For instance, a biomimetic synthesis of santalin A/B and santarubin A/B has been achieved through a proposed formal 4+2 cycloaddition and oxidation cascade. uni-muenchen.de Another synthesis of this compound involved coupling building blocks derived from eugenol (B1671780) and cinnamic acid. scielo.br

While the provided results mention the synthesis of this compound and related natural products, specific details on the design and synthesis of novel this compound derivatives aimed at enhanced mechanistic efficacy are not extensively elaborated. However, the reported synthetic routes to the core structure provide a foundation for creating analogues with modifications at various positions. uni-muenchen.descielo.br

The design of such derivatives would likely involve targeted alterations based on SAR insights, such as modifying the number or position of hydroxyl and methoxy groups, altering the substituents on the phenyl rings, or introducing new functional groups to modulate interactions with specific biological targets. The synthesis would then employ established or novel synthetic methodologies to construct these modified structures.

For example, if SAR studies indicated that a specific hydroxyl group is crucial for hydrogen bonding with a target enzyme, derivatives could be designed with altered functional groups at that position (e.g., methylation or esterification) to study the impact on activity. Similarly, if hydrophobic interactions are important, modifications to the aromatic rings could be explored.

The field of synthesizing natural product analogues for enhanced activity is active, and the established synthetic routes to this compound provide a basis for future research focused on designing and evaluating novel derivatives with improved mechanistic efficacy for various potential applications.

Data Table:

While specific quantitative SAR data for this compound modifications is limited in the provided text, the following table illustrates the concept of how structural variations in related compounds can affect biological activity, based on the anti-SARS-CoV-2 activity of pterocarpans from Pterocarpus santalinus. frontiersin.orgnih.gov

| Compound Name | Structural Feature at C-3 | Structural Feature at C-8 | Anti-SARS-CoV-2 Activity (IC₅₀) |

| (-)-Homopterocarpin (5) | Methoxy | Unsubstituted | 17.2 µM |

| (-)-Medicarpin (2) | Hydroxyl | Unsubstituted | 33.4 µM |

| (-)-Maackiain (3) | - | Substituted | Inactive |

| (-)-3,8-dihydroxy-9-methoxypterocarpan (4) | Hydroxyl | Substituted | Inactive |

Ecological and Botanical Research Context of Santalin B Production

Geographical Distribution and Habitat Studies of Pterocarpus santalinus as the Source of Santalin (B1143339) B

Pterocarpus santalinus is an endemic species with a restricted geographical range, primarily confined to the southern parts of the Eastern Ghats in India. It is predominantly found in the state of Andhra Pradesh nsf.gov.lkiucnredlist.orgcites.orgjabonline.incore.ac.uk. Specifically, its natural distribution occurs in the Seshachalam, Veligonda, Lankamala, and Palakonda hill ranges, spanning across districts including Kadapa (formerly Cuddapah), Chittoor, Prakasam, Nellore, and Kurnool nsf.gov.lkiucnredlist.orgcites.orgjabonline.in. The species is typically localized within the Cuddapah landscape, situated between 13° 30' and 15° 00' North latitude and 78° 45' and 79° 39' East longitude nsf.gov.lk. The estimated area of its geographical spread in scattered forests and elevated regions of these hill ranges is approximately 5160 km² nsf.gov.lk. Another estimate for the extent of occurrence is just over 15,000 km², with an area of occupancy slightly over 1,000 km² iucnredlist.org. The total area of natural Red Sanders forests is estimated to be around 3.98 lakh hectares across eight Forest Divisions in Andhra Pradesh cites.org.

While P. santalinus is native to Andhra Pradesh, it is also recorded as naturalized in parts of Tamil Nadu (Arcot and Chengalpattu districts) and Karnataka, originating from planted individuals nsf.gov.lkiucnredlist.orgcites.org. Some reports also mention its presence in other countries like China, Pakistan, Sri Lanka, and Taiwan, but these are considered introduced populations nsf.gov.lkcites.orgjabonline.in.

The habitat of Pterocarpus santalinus is characterized by tropical dry deciduous forests nsf.gov.lk. The tree prefers growing in hilly terrain and on slopes nsf.gov.lk. The soils in its natural habitat are generally shallow, poor, stony, and well-drained nsf.gov.lk. It thrives particularly well on quartzite soil, with about 82% of the natural population occurring in subsurface quartzite formations, indicating a strong soil preference nsf.gov.lk. It also prefers lateritic and gravelly soils and cannot tolerate waterlogging cites.org. The altitudinal range where it is typically found is between 150 and 900 meters nsf.gov.lkcites.org. P. santalinus is a heavy light demander and avoids shaded and waterlogged areas nsf.gov.lkjabonline.in. Associated tree species in its habitat include Pterocarpus marsupium, Chloroxylon swietenia, Hardwickia binata, Anogeissus latifolia, and Albizia lebbeck nsf.gov.lk. In some areas, such as Rajampet and parts of Kadapa Division, P. santalinus can occur in pure patches cites.org.

Cultivation of P. santalinus has been successful outside its natural range, with plantations established by State Forest Departments cites.org. Approximately 3000 hectares of plantations exist mainly in Andhra Pradesh and Tamil Nadu, and to a lesser extent in several other states cites.org. Farm land cultivation is also becoming popular, particularly in Andhra Pradesh and Tamil Nadu cites.org.

Factors Influencing Santalin B Accumulation in Pterocarpus santalinus Heartwood

This compound is one of the major bioactive compounds found in the heartwood of Pterocarpus santalinus researchgate.netphcogrev.com. The heartwood is also known to accumulate various elements nsf.gov.lk. While the presence of santalins, including this compound, in the heartwood is well-documented researchgate.netphcogrev.comresearchgate.net, detailed research findings and specific data tables directly addressing the various environmental, genetic, or physiological factors that specifically influence the accumulation levels of this compound in the heartwood were not extensively available in the provided search results. The quality of the wood, characterized by wavy grain texture and intense red color, is considered superior ijpbs.com, and the red color is attributed to santalins nsf.gov.lkresearchgate.netindianforester.co.in. However, the precise factors that lead to higher concentrations of this compound within the heartwood remain an area requiring further detailed investigation based on the provided information.

Ecological Role of Pterocarpus santalinus and its Relevance to this compound Research

Pterocarpus santalinus is recognized as a rare and threatened forest tree with significant economic and ecological importance indianforester.co.in. It is an integral part of the tropical dry deciduous forest ecosystem in the Eastern Ghats of India nsf.gov.lkiucnredlist.org. Its presence contributes to the biodiversity and structure of these specific forest types. The species faces ecological pressures, including habitat loss due to anthropogenic activities such as cattle grazing and farming of cash crops, as well as threats from forest fires iucnredlist.org. These factors impact the natural populations and their regeneration iucnredlist.orgcites.org.

The relevance of the ecological role of P. santalinus to this compound research primarily stems from the fact that the tree is the natural source of this compound. Understanding the ecological conditions under which P. santalinus grows, its distribution, and the threats it faces is crucial for the sustainable sourcing and conservation of the species iucnredlist.orgcites.org. Conservation efforts, including the establishment of protected areas and promotion of cultivation, are essential to ensure the continued availability of P. santalinus and, consequently, its valuable heartwood compounds like this compound iucnredlist.orgcites.org. Research into the density, population structure, and regeneration of red sanders populations also contributes to conservation strategies. While the ecological function of this compound within the P. santalinus tree itself (e.g., as a defense mechanism against pests or pathogens) is not explicitly detailed in the provided snippets, its presence as a major heartwood compound suggests a potential ecological role for the tree's survival or interaction with its environment.

Challenges and Emerging Directions in Santalin B Research

Methodological Refinements for Santalin (B1143339) B Isolation and Characterization

The isolation and purification of Santalin B can be challenging. Standard silica (B1680970) chromatography has shown poor results due to aggregation to the stationary phase. uni-muenchen.de Size-exclusion chromatography, such as using Sephadex, has yielded better results for purification. uni-muenchen.de

Emerging methods in the isolation and characterization of santalins, including this compound, involve advanced chromatographic techniques. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS, HR-MS), and preparative thin-layer chromatography (TLC) are utilized for purification and characterization. informaticsjournals.co.in These methods allow for the separation and identification of this compound from complex mixtures found in Pterocarpus santalinus heartwood extracts. informaticsjournals.co.innih.gov Tandem mass spectrometric detection with electrospray ionization (ESI MS/MS) is also employed for the characterization of natural dyes, including this compound, in various samples. nih.govmdpi.com

Microwave-assisted extraction is another modern technique being explored for isolating colorants like santalin from red sandalwood powder, potentially offering improved dye yield and reduced extraction time compared to conventional methods. mdpi.comicrc.ac.ir

Comprehensive Elucidation of this compound's Intracellular Targets and Signaling Cascades

Research into the intracellular targets and signaling cascades modulated by this compound is an active area. Studies on Pterocarpus santalinus extracts, which contain santalins like this compound, have indicated potential interactions with various biological pathways. For instance, a bioactive fraction from P. santalinus heartwood has been shown to inhibit adipogenesis and inflammation in 3T3-L1 cells by modulating pathways such as PPAR-γ/SREBP-1c and TNF-α/IL-6. nih.gov While this study focused on a fraction, it suggests that compounds within it, potentially including this compound, may influence these cascades.

Other research on P. santalinus extract highlights its effects on the MAPK/AP-1 pathway, which is involved in photoaging. researchgate.net The extract inhibited the phosphorylation of extracellular signal-regulated kinase (ERK), Jun N-terminal kinase (JNK), and p38, as well as the activation of AP-1 transcription factors. researchgate.net Additionally, it activated the TGF-β/Smad pathway, which is involved in collagen production. researchgate.net These findings, while related to the extract, provide insights into potential signaling pathways that this compound might influence.

Molecular docking studies have been used to investigate the interaction of compounds from P. santalinus, including this compound, with specific protein targets. For example, this compound has been included in in silico studies assessing the interaction of P. santalinus compounds with the mTOR protein, a key regulator in various cellular processes. ijpsr.comresearchgate.net These computational studies suggest potential binding affinities and interaction sites, providing a basis for further experimental validation of this compound's intracellular targets. ijpsr.comresearchgate.net

Research on Bioavailability and Metabolism of this compound in Model Systems

Research specifically on the bioavailability and metabolism of this compound in model systems appears to be less extensively documented in the provided search results compared to isolation or target identification. However, general ADME (Absorption, Distribution, Metabolism, Excretion) properties are often assessed in computational studies of Pterocarpus santalinus compounds. ijpsr.comijpsr.info These in silico analyses provide predictions about how compounds like this compound might behave in biological systems, including their potential for intestinal absorption and metabolism. ijpsr.comijpsr.info Further experimental studies using in vitro and in vivo model systems are needed for a comprehensive understanding of this compound's bioavailability and metabolic fate.

Computational Chemistry and Molecular Modeling Approaches in this compound Research

Computational chemistry and molecular modeling play a significant role in this compound research, particularly in predicting its interactions with biological targets and evaluating its potential pharmacological properties. Molecular docking is a widely used technique to study the binding modes and affinities of this compound with target proteins. ijpsr.comresearchgate.netijpsr.inforesearchgate.netrsc.orgrsc.org These studies can suggest potential therapeutic targets and provide insights into the mechanism of action at a molecular level. ijpsr.comresearchgate.netijpsr.inforesearchgate.netrsc.orgrsc.org

Molecular dynamics simulations are also employed to assess the stability of the complexes formed between this compound and its potential targets, providing a more dynamic view of their interaction over time. rsc.orgrsc.orgbiorxiv.orgresearchgate.net Furthermore, computational approaches are used to predict ADME-Tox properties, offering preliminary information on the likely pharmacokinetic behavior and potential toxicity of this compound. ijpsr.comijpsr.info Lipinski's Rule of Five is often applied in these in silico studies to evaluate the drug-likeness of this compound and other compounds from P. santalinus. ijpsr.comijpsr.info

Here is a table summarizing some computational findings related to this compound and other P. santalinus compounds:

| Compound | Target Protein (In Silico) | Binding Energy (kcal/mol) | Key Interactions | Reference |

| Santalin A | mTOR | -11.453 | Pi-Pi interaction, direct interaction | ijpsr.com |

| This compound | mTOR | Not specified in snippet | Interaction observed | ijpsr.comresearchgate.net |

| Pterocarpol | HBx protein (Hepatitis B) | Minimum energy required | Not specified in snippet | ijpsr.info |

| Cryptomeridiol | HBx protein (Hepatitis B) | Minimum energy required | Not specified in snippet | ijpsr.info |

| Santalin | Tyrosinase | -8.124 | Hydrogen and hydrophobic bonding, catalytic core | researchgate.netresearchgate.net |

Note: Binding energies and interaction details are based on specific in silico studies and methodologies.

Synergistic Interactions of this compound with Other Phytocompounds and Synthetic Agents

The potential for this compound to exhibit synergistic interactions with other phytocompounds present in Pterocarpus santalinus or with synthetic therapeutic agents is an area of emerging interest. P. santalinus heartwood contains a variety of bioactive compounds, including santalins (A, B, Y), savinin, calocedrin, pterolinus K and L, pterostilbenes, and others. jabonline.innih.govnih.govcore.ac.ukphcogrev.com The therapeutic effects observed with P. santalinus extracts are often attributed to the concerted action of these multiple phytocompounds. nih.gov

While specific research detailing the synergistic effects of isolated this compound with other compounds is limited in the provided results, the study on the anti-adipogenic and anti-inflammatory effects of a P. santalinus heartwood fraction suggests potential synergistic interactions among the compounds within that fraction. nih.gov The review on Pterocarpus santalinus also mentions its use in Ayurvedic formulations, implying traditional knowledge of potential synergistic benefits when combined with other medicinal plants. researchgate.net Further research is needed to systematically investigate the synergistic potential of this compound in combination with other natural or synthetic agents for enhanced biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.